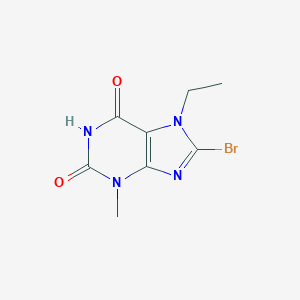

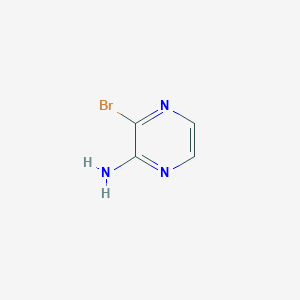

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated purine derivatives, including structures similar to 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, often involves halogenation and nucleophilic substitution reactions. The process can yield compounds with significant photochromic, photomagnetic, and electrochemical properties, as demonstrated in the synthesis and properties of related brominated compounds (Chen et al., 2010); (Gavrilova et al., 2012).

Molecular Structure Analysis

The molecular structure of brominated purine derivatives can be determined through crystallography, revealing the arrangement and bonding within the crystal lattice. Studies have shown various configurations and packing patterns in crystalline structures, demonstrating the versatility of purine derivatives in forming hydrogen-bonded complexes with significant stability and specific geometric arrangements (Mazza et al., 1969).

Chemical Reactions and Properties

Chemical reactions involving 8-Bromo-7-ethyl-3-methylpurine-2,6-dione derivatives may include nucleophilic substitution, wherein the bromo group is replaced by other nucleophiles, leading to a diverse range of compounds. These reactions underscore the chemical versatility and reactivity of the brominated purine scaffold. The reactivity of such compounds with trisamine in specific solvents exemplifies unusual reaction pathways, leading to unexpected products and showcasing the compound's reactivity under various conditions (Khaliullin & Shabalina, 2020).

Wissenschaftliche Forschungsanwendungen

- Pharmaceutical Research

- Application : “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” is a substituted derivative of Xanthine, found in animal organs, yeast, potatoes, coffee beans, tea . This compound can be used to relax and widen certain breathing passages of the lungs .

- Results or Outcomes : It is also shown that a large number of derivatives have adenoside receptor antagonist properties . This suggests that “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” and its derivatives could potentially be used in the treatment of conditions related to these receptors.

- Chemopreventive Action

- Application : The derivatives of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” have been studied for their chemopreventive action . These compounds demonstrate analgesic and anti-inflammatory properties .

- Methods of Application : Metabolic stability of these derivatives was evaluated in Cunninghamella and microsomal models . Mutagenic and antimutagenic properties were assessed using the Ames and the Vibrio harveyi tests . Free radical scavenging activity was evaluated with 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay .

- Results or Outcomes : In the Cunninghamella model, some compounds did not undergo any biotransformation, while others showed less metabolic stability . The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products . These derivatives do not possess mutagenic potential in microbiological models . Moreover, all compounds showed a strong chemopreventive activity .

Eigenschaften

IUPAC Name |

8-bromo-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCQOQUKCFKWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-ethyl-3-methylpurine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)